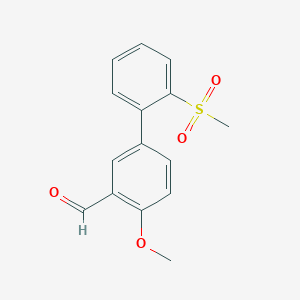

4-Methoxy-2'-(methylsulfonyl)biphenyl-3-carbaldehyde

CAS No.:

Cat. No.: VC13694267

Molecular Formula: C15H14O4S

Molecular Weight: 290.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14O4S |

|---|---|

| Molecular Weight | 290.3 g/mol |

| IUPAC Name | 2-methoxy-5-(2-methylsulfonylphenyl)benzaldehyde |

| Standard InChI | InChI=1S/C15H14O4S/c1-19-14-8-7-11(9-12(14)10-16)13-5-3-4-6-15(13)20(2,17)18/h3-10H,1-2H3 |

| Standard InChI Key | XYCJZCKEVORYFQ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=CC=CC=C2S(=O)(=O)C)C=O |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=CC=C2S(=O)(=O)C)C=O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises two benzene rings connected by a single covalent bond (biphenyl system). Key substituents include:

-

Methoxy group (-OCH₃) at the 4-position of the first benzene ring, donating electron density via resonance.

-

Methylsulfonyl group (-SO₂CH₃) at the 2'-position of the second benzene ring, acting as a strong electron-withdrawing group.

-

Aldehyde group (-CHO) at the 3-position of the first ring, providing a reactive site for nucleophilic additions.

Table 1: Key Chemical Properties

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₁₅H₁₄O₄S |

| Molecular Weight | 290.3 g/mol |

| IUPAC Name | 2-methoxy-5-(2-methylsulfonylphenyl)benzaldehyde |

| SMILES | COC₁=C(C=C(C=C₁)C₂=CC=CC=C₂S(=O)(=O)C)C=O |

| InChIKey | XYCJZCKEVORYFQ-UHFFFAOYSA-N |

The aldehyde group’s electrophilic nature and the sulfonyl group’s electron-deficient aromatic system make this compound a versatile intermediate for further functionalization.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-methoxy-2'-(methylsulfonyl)biphenyl-3-carbaldehyde typically involves multi-step reactions starting from simpler biphenyl precursors. While specific protocols for this compound are scarce, analogous biphenyl derivatives are synthesized via:

-

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids. For example, tris(4-bromophenyl)amine has been coupled with methoxy-substituted benzaldehyde boronic esters to form complex biphenyl aldehydes .

-

Oxidation of Methylthio Groups: Methylthio (-SCH₃) groups on biphenyl systems can be oxidized to methylsulfonyl (-SO₂CH₃) using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Challenges in Synthesis

-

Regioselectivity: Ensuring proper positioning of the aldehyde and sulfonyl groups requires careful control of reaction conditions.

-

Functional Group Compatibility: The aldehyde group’s sensitivity to oxidation necessitates protective strategies during sulfonation or methoxylation steps.

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediates

The compound’s aldehyde group serves as a critical site for forming Schiff bases, which are intermediates in synthesizing:

-

Anticancer Agents: Aldehydes often react with amines to form imine linkages in drug candidates targeting kinase inhibition.

-

Antimicrobial Compounds: Sulfonyl groups enhance membrane permeability, potentiating activity against resistant pathogens.

Materials Science

-

Liquid Crystals: The biphenyl core and polar sulfonyl group improve thermal stability and mesophase behavior.

-

Polymer Additives: Sulfonyl groups act as electron acceptors in conjugated polymers for organic photovoltaics.

Research Gaps and Future Directions

Unexplored Reactivity

-

Nucleophilic Additions: Systematic studies on aldehyde reactions with Grignard reagents or hydrazines could yield novel derivatives.

-

Electrochemical Properties: The sulfonyl group’s redox activity warrants investigation for energy storage applications .

Biological Profiling

-

In Vitro Assays: Screen for inhibitory activity against proteases or kinases.

-

ADMET Studies: Evaluate absorption, distribution, and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume